(+)-Nebivolol is the dextrorotatory enantiomer of Nebivolol, a third-generation β-adrenergic receptor antagonist. [] It is classified as a highly selective β1-adrenergic receptor antagonist. [] In scientific research, (+)-Nebivolol serves as a valuable tool for investigating the role of β1-adrenergic receptors in various physiological and pathological processes. Its unique properties, including nitric oxide (NO) stimulating activity, make it a subject of interest in cardiovascular research. []
Synthesis Analysis
The synthesis of (+)-Nebivolol can be achieved through various methods. One approach involves the utilization of an α-haloketone, a key intermediate in the synthesis process. [] The specific technical details and parameters of the synthesis may vary depending on the chosen method.
Molecular Structure Analysis
Nebivolol, including its (+)-enantiomer, is a molecule with four chiral centers. [] The absolute configuration of (+)-Nebivolol has been determined through X-ray crystallography studies of its hydrobromide dihydrate salt, revealing an S{R[R-(R)]} configuration. [] Two of these chiral centers are part of a rigid ring structure, which likely contributes to Nebivolol's distinct pharmacological profile compared to other β-blockers. []
Chemical Reactions Analysis
Endothelial Dysfunction: Studies have shown that (+)-Nebivolol can improve endothelial function by increasing NO bioavailability and reducing oxidative stress. [, ]
Coronary Microvascular Function: Research suggests that (+)-Nebivolol acts as an agonist on endothelial β3-adrenergic receptors in coronary microvessels, leading to NO release and promoting neoangiogenesis. []
Ventricular Arrhythmias: In patients with coronary slow flow, (+)-Nebivolol treatment has been associated with a reduced risk of ventricular arrhythmias, possibly by reducing QT interval dispersion. []
Applications
Liver Damage: Studies have indicated that (+)-Nebivolol can alleviate liver damage caused by methotrexate, potentially through modulation of the AKT1/Hif1α/eNOS signaling pathway. []
Bladder Dysfunction: Research suggests that (+)-Nebivolol may protect against bladder contractile dysfunction caused by ischemia-reperfusion injury. []
Obesity-Induced Vascular Remodeling: Studies have shown that (+)-Nebivolol can ameliorate obesity-induced vascular remodeling by suppressing NLRP3 inflammasome activation. []
Related Compounds
(-)-Nebivolol
Compound Description: (-)-Nebivolol (RSSS-configuration) is the other enantiomer present in the racemic drug Nebivolol. While Nebivolol is marketed as a racemate of (+)-nebivolol (SRRR-configuration) and (-)-nebivolol, [] (-)-nebivolol exhibits weaker antihypertensive activity compared to (+)-nebivolol. []
Relevance: (-)-Nebivolol is the enantiomeric counterpart of (+)-Nebivolol, differing in its absolute configuration at all four chiral centers. [] This stereochemical difference leads to differences in their pharmacological activity, with (+)-nebivolol being the more active enantiomer in terms of antihypertensive effects.
Relevance: Atenolol serves as a comparative compound to (+)-Nebivolol in studies investigating the effects of β-blockers on endothelial function and cardiovascular outcomes. [, ] While both compounds block β1-adrenoceptors, (+)-Nebivolol’s additional vasodilatory properties through nitric oxide signaling distinguish it from atenolol, potentially leading to a more favorable cardiovascular profile.
Carvedilol
Compound Description: Carvedilol is another third-generation β-blocker with both β-blocking and vasodilatory effects, potentially through mechanisms involving nitric oxide. [, , ] It is often compared to (+)-Nebivolol in studies evaluating their effects on endothelial function and cardiovascular outcomes.
Relevance: Carvedilol shares some pharmacological similarities with (+)-Nebivolol, including vasodilatory properties. [, , ] Direct comparisons between the two drugs in clinical trials are important to ascertain their relative efficacy and safety profiles in treating conditions like hypertension and heart failure. [, , ]
Compound Description: This compound is an N-dealkylated metabolite of (+)-Nebivolol, identified through in vitro metabolism studies using human liver microsomes. [] In silico analysis suggests potential mutagenic activity for this metabolite. []
Relevance: As a metabolite of (+)-Nebivolol, this compound provides insights into the drug's metabolic pathway. [] Understanding the formation and potential biological activities of (+)-Nebivolol metabolites is crucial for evaluating its safety and potential long-term effects. []
Indapamide
Compound Description: Indapamide is a diuretic drug frequently used in combination with antihypertensive agents. [] A validated HPTLC method has been developed for the simultaneous estimation of nebivolol and indapamide in solid dosage forms. []
Relevance: Indapamide represents a potential drug often co-formulated with (+)-Nebivolol in fixed-dose combinations for treating hypertension. [] The development of analytical methods for the simultaneous quantification of both drugs in pharmaceutical formulations highlights the clinical relevance of this combination therapy. []
Valsartan
Compound Description: Valsartan, an angiotensin II receptor blocker, is another antihypertensive agent that can be combined with (+)-Nebivolol for enhanced blood pressure control. [, ] Analytical methods, including RP-HPLC, have been developed to quantify both drugs simultaneously in pharmaceutical formulations. []
Relevance: Similar to indapamide, valsartan is another clinically relevant compound often combined with (+)-Nebivolol for the treatment of hypertension. [, ] The development of analytical methods capable of quantifying both (+)-Nebivolol and valsartan in fixed-dose combinations underscores the importance of such combinations in clinical practice.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(S,R,R,R)-nebivolol(1+) is an organic cation obtained by protonation of the secondary amino function of (S,R,R,R)-nebivolol. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (S,R,R,R)-nebivolol. It is an enantiomer of a (R,S,S,S)-nebivolol(1+).
endo-BCN-PEG3-Boc-amine is a PEG derivative containing a BCN group and a Boc-protected amine. The BCN group can react with azide-tagged biomolecules. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
endo-BCN-PEG4-acid is a PEG derivative containing a BCN group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The BCN group can react with azide -tagged biomolecules. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
endo-BCN-PEG4-NHS ester is a PEG derivative containing an NHS ester group and a BCN group. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The BCN group can react with azide-tagged biomolecules. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
endo-BCN-PEG4-t-butyl ester is a PEG derivative containing a BCN group and a t-butyl protected carboxyl group. The BCN group can react with azide-tagged biomolecules. The protected carboxyl group (COOH) prevents self coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions. The protected acid can be deprotected by acidic or basic hydrolysis. PEG Linkers may be useful in the development of antibody drug conjugates.
endo-BCN-PEG4-PFP ester is a PEG derivative containing a PFP ester and a BCN group. They can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The BCN group can react with azide-tagged biomolecules.
endo-BCN-PEG8-NHS ester is a PEG derivative containing an NHS ester group and a BCN group. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The BCN group can react with azide-tagged biomolecules. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.